Ethyl 3-oxononanoate

Overview

Description

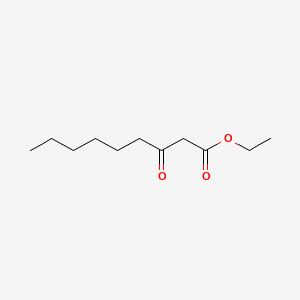

Ethyl 3-oxononanoate is a chemical compound that belongs to the family of esters. It is also known as ethyl 3-oxo-nonanoate, and its molecular formula is C11H20O3. This compound has gained attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

Tautomerism and Polymerization

Ethyl 3-oxo-pentenoate, closely related to ethyl 3-oxononanoate, has been studied for its solvent effects on tautomerism and polymerization. Solvents impact its equilibrium state between ketonic and enolic forms, affecting its polymerization behavior in solvents like benzene and acetonitrile. This research has implications for the development of new polymer materials and understanding solvent-polymer interactions (Masuda, Tanaka, & Ota, 1986).

Radical Copolymerization

Further studies into the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene have demonstrated the significant role of solvents. This work helps in understanding the reactivity ratios of monomers in copolymerization processes, contributing to the field of polymer chemistry and material science (Masuda, Tanaka, & Ota, 1987).

Polymerization of Ethyl-3-(acryloyloxy)methyloxetane

Ethyl-3-(acryloyloxy)methyloxetane, another derivative, was polymerized using atom transfer radical polymerization (ATRP), providing insights into the polymerization mechanisms of monomers with oxetane groups. This research is vital for developing novel polymeric materials with specific properties (Singha, Ruiter, & Schubert, 2005).

Crystal Packing and Interactions

The crystal packing of ethyl compounds related to 3-oxononanoate shows interesting N⋯π and O⋯π interactions, rather than traditional hydrogen bonding. This research is significant in crystal engineering and the design of molecular materials with specific properties (Zhang, Wu, & Zhang, 2011).

Synthesis of Alkyl 2-(3-indolyl)-3-nitroalkanoates

Ethyl 3-nitro-2-alkenoates, similar to 3-oxononanoate, have been synthesized under heterogeneous conditions. This process is important for preparing intermediates for tryptamines and carboline alkaloids, highlighting its significance in synthetic organic chemistry and pharmaceutical research (Ballini, Gabrielli, Palmieri, & Petrini, 2008).

Enzymatic Hydrolysis Studies

Research into the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, related to 3-oxononanoate, using ultrasound has provided insights into the enzymatic reaction mechanisms and conditions. This study is relevant for biochemical and pharmaceutical applications (Ribeiro, Passaroto, & Brenelli, 2001).

Spiro-cyclobutene and 2H-pyran Derivatives Synthesis

Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates undergo reactions to produce spiro-cyclobutene derivatives, which subsequently form 2H-pyran derivatives. This synthesis process is critical in organic chemistry for the creation of complex molecular structures (Yavari & Bayat, 2003).

Sequential Hydrogenation Studies

Studies on the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate reveal insights into the hydrogenation mechanisms of CO and CC bonds. This research is essential for understanding catalytic processes in organic chemistry (Meng, Zhu, & Zhang, 2008).

properties

IUPAC Name |

ethyl 3-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZBPLVTKYAPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288814 | |

| Record name | Ethyl 3-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxononanoate | |

CAS RN |

6622-36-2 | |

| Record name | Nonanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.